molecular formula C7H10Cl3NS B13782008 Ethylamine, 1-(3,5-dichloro-2-thenyl)-, hydrochloride CAS No. 67482-63-7

Ethylamine, 1-(3,5-dichloro-2-thenyl)-, hydrochloride

Cat. No.: B13782008
CAS No.: 67482-63-7
M. Wt: 246.6 g/mol
InChI Key: BQNHSQLGSYBVSS-UHFFFAOYSA-N
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Description

Ethylamine, 1-(3,5-dichloro-2-thenyl)-, hydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

The synthesis of Ethylamine, 1-(3,5-dichloro-2-thenyl)-, hydrochloride typically involves the reaction of 3,5-dichloro-2-thenyl chloride with ethylamine in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and may involve catalysts to enhance the reaction rate. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Ethylamine, 1-(3,5-dichloro-2-thenyl)-, hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethylamine, 1-(3,5-dichloro-2-thenyl)-, hydrochloride is utilized in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Ethylamine, 1-(3,5-dichloro-2-thenyl)-, hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Ethylamine, 1-(3,5-dichloro-2-thenyl)-, hydrochloride can be compared with other similar compounds, such as:

    Ethylamine, 1-(3,5-dichloro-2-furanyl)-, hydrochloride: Similar in structure but with a furan ring instead of a thiophene ring.

    Ethylamine, 1-(3,5-dichloro-2-pyridyl)-, hydrochloride: Contains a pyridine ring, offering different chemical properties and reactivity

Properties

CAS No.

67482-63-7

Molecular Formula

C7H10Cl3NS

Molecular Weight

246.6 g/mol

IUPAC Name

1-(3,5-dichlorothiophen-2-yl)propan-2-ylazanium;chloride

InChI

InChI=1S/C7H9Cl2NS.ClH/c1-4(10)2-6-5(8)3-7(9)11-6;/h3-4H,2,10H2,1H3;1H

InChI Key

BQNHSQLGSYBVSS-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=C(S1)Cl)Cl)[NH3+].[Cl-]

Origin of Product

United States

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